molecular formula C6H5F3N2O B6605240 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one CAS No. 2228845-79-0

1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one

Cat. No.: B6605240
CAS No.: 2228845-79-0
M. Wt: 178.11 g/mol
InChI Key: KYTJPRNKKLJWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoro-3-(1H-pyrazol-4-yl)propan-2-one is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. Its unique structure, characterized by the presence of trifluoromethyl and pyrazole groups, imparts distinct chemical and physical properties, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Preparation Methods

The synthesis of 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one typically involves the reaction of 1,1,1-trifluoroacetone with hydrazine derivatives under controlled conditions. One common method includes the use of trifluoroacetone and 4-pyrazolecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,1,1-Trifluoro-3-(1H-pyrazol-4-yl)propan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include trifluoromethyl-substituted alcohols, acids, and other derivatives .

Scientific Research Applications

1,1,1-Trifluoro-3-(1H-pyrazol-4-yl)propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

1,1,1-Trifluoro-3-(1H-pyrazol-4-yl)propan-2-one can be compared with other fluorinated pyrazole derivatives, such as:

The uniqueness of this compound lies in its balanced combination of stability and reactivity, as well as its ability to participate in a wide range of chemical reactions, making it a versatile tool in various research domains.

Properties

IUPAC Name

1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)5(12)1-4-2-10-11-3-4/h2-3H,1H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTJPRNKKLJWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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